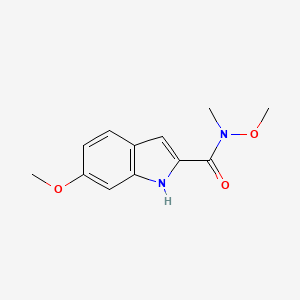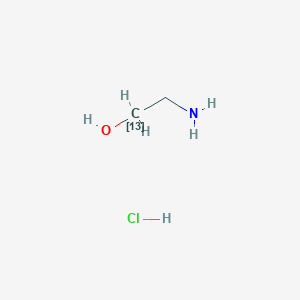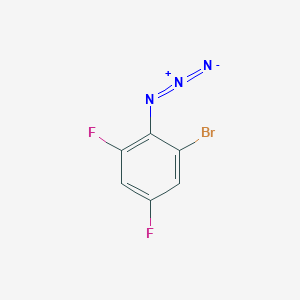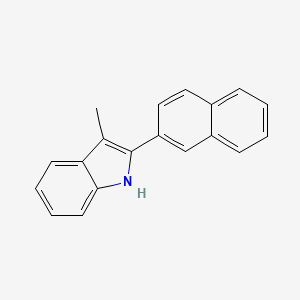![molecular formula C23H34O2 B14080064 3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol CAS No. 51768-60-6](/img/structure/B14080064.png)
3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delta-8-tetrahydrocannabiphorol (Delta8-THCP) is a psychoactive cannabinoid found in the Cannabis plantDelta8-THCP is known for its psychoactive effects, which are similar to those of Delta9-THC but are generally considered to be less potent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Delta8-THCP is typically synthesized from cannabidiol (CBD) through a series of chemical reactions. The process often involves the use of solvents and catalysts to facilitate the conversion. One common method involves the use of activated carbon and bleaching clay, although this method has been found to produce impurities . More advanced methods involve solvent reflux and proprietary solvent-based processes to achieve higher purity and potency .
Industrial Production Methods: Industrial production of Delta8-THCP involves large-scale extraction and purification processes. Techniques such as CO2 extraction and distillation are commonly used to isolate and purify the compound. These methods ensure that the final product is free from contaminants and meets regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Delta8-THCP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of Delta8-THCP include acids, bases, and solvents such as ethanol and methanol. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields and purity .
Major Products Formed: The major products formed from the reactions involving Delta8-THCP include various isomers and analogs of THC. These products are often tested for their psychoactive properties and potential therapeutic benefits .
Applications De Recherche Scientifique
Delta8-THCP has a wide range of scientific research applications. In chemistry, it is used to study the properties and reactions of cannabinoids. In biology and medicine, it is investigated for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and neuroprotective effects . Industrial applications include its use in the production of various cannabis-based products .
Mécanisme D'action
Delta8-THCP exerts its effects by binding to cannabinoid receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. The binding of Delta8-THCP to these receptors leads to the activation of signaling pathways that result in its psychoactive and therapeutic effects .
Comparaison Avec Des Composés Similaires
Delta8-THCP is often compared to other cannabinoids such as Delta9-THC and tetrahydrocannabiphorol (THCP). While Delta9-THC is more potent and widely studied, Delta8-THCP is known for its milder effects and better stability . THCP, on the other hand, is a newly discovered cannabinoid that is believed to be even more potent than Delta9-THC
List of Similar Compounds:- Delta-9-tetrahydrocannabinol (Delta9-THC)
- Tetrahydrocannabiphorol (THCP)
- Cannabidiol (CBD)
- Cannabigerol (CBG)
Propriétés
Numéro CAS |
51768-60-6 |
|---|---|
Formule moléculaire |
C23H34O2 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
(6aR,10aR)-3-heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C23H34O2/c1-5-6-7-8-9-10-17-14-20(24)22-18-13-16(2)11-12-19(18)23(3,4)25-21(22)15-17/h11,14-15,18-19,24H,5-10,12-13H2,1-4H3/t18-,19-/m1/s1 |
Clé InChI |
RGXKCMQANRHRCO-RTBURBONSA-N |
SMILES isomérique |
CCCCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O |
SMILES canonique |
CCCCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


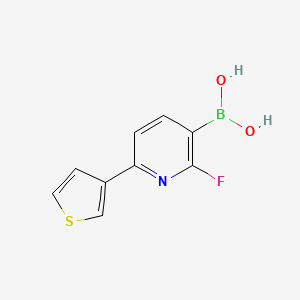
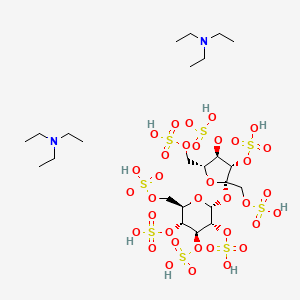
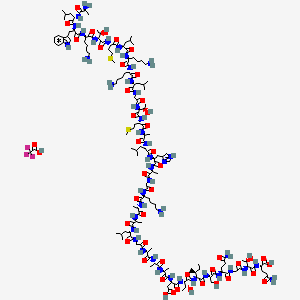
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079996.png)
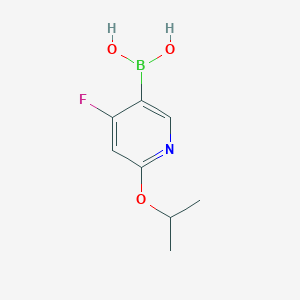
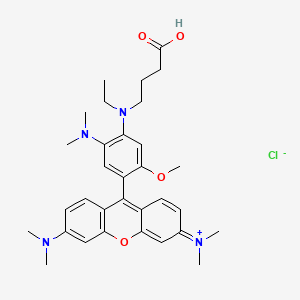
![4-Amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate](/img/structure/B14080030.png)
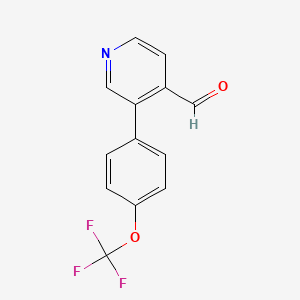

![6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14080049.png)
